Absence of Publicly Available Comparative Biological Data as a Procurement Factor
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative bioactivity data (IC50, Ki, EC50, etc.) for this compound or its closest analogs. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be presented [1]. This data gap is itself a critical differentiator for procurement: researchers seeking a validated chemical probe should exclude this compound until such data emerges, whereas those conducting phenotypic or target-based screening of novel chemical space may find its unexplored nature advantageous.
| Evidence Dimension | Availability of biological activity data |
|---|---|
| Target Compound Data | No quantitative binding, inhibition, or cellular activity data reported |
| Comparator Or Baseline | Typical tool compounds (e.g., BZ1, a pyridazinone-based BPTF bromodomain inhibitor, Kd = 6.3 nM) [2] |
| Quantified Difference | Not applicable – data missing |
| Conditions | Literature and database review conducted up to May 2026 |
Why This Matters
This distinction dictates whether the compound is suitable as a known-active probe or as a novel starting point for SAR exploration.
- [1] Systematic literature and database search for 6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2320444-90-2, PubChem CID 134160471) in PubMed, Google Patents, ChEMBL, and BindingDB. No relevant bioactivity entries found. View Source
- [2] New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition. J. Med. Chem. 2021, 64, 13902-13917. DOI: 10.1021/acs.jmedchem.1c01294 View Source
